2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS No.: 2640975-83-1
Cat. No.: VC11836916
Molecular Formula: C23H26N8O
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640975-83-1 |
|---|---|
| Molecular Formula | C23H26N8O |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C23H26N8O/c1-15-10-16(2)31(28-15)22-12-21(25-17(3)26-22)29-5-7-30(8-6-29)23-18(13-24)11-19-14-32-9-4-20(19)27-23/h10-12H,4-9,14H2,1-3H3 |
| Standard InChI Key | KMJSOFQJFHKUCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N)C |
Introduction
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic molecule featuring multiple heterocyclic rings, including pyrazole, pyrimidine, piperazine, and pyrano[4,3-b]pyridine moieties. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and drug development.
Biological Activity
Compounds with similar structures often exhibit a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The presence of multiple heterocycles allows for diverse interactions with biological targets.
Research Findings
While specific research findings on this compound are not available, compounds with similar structures have shown promise in medicinal chemistry. For example, pyrazole derivatives have been studied for their antimicrobial and antioxidant activities .
Data Tables
Given the lack of specific data on this compound, a general overview of related compounds can be provided:
| Compound Type | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Pyrazole Derivatives | CHN | Variable | Antimicrobial, Antioxidant |
| Pyrimidine Derivatives | CHN | Variable | Antiviral, Anticancer |
| Piperazine Derivatives | CHN | Variable | Neurological Effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume